molecular formula C13H9Cl2NO2S B1623076 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide CAS No. 4513-26-2

4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide

Cat. No.: B1623076
CAS No.: 4513-26-2
M. Wt: 314.2 g/mol
InChI Key: JMSIBHGFTPRKEN-UHFFFAOYSA-N
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Description

4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is a chemical compound known for its unique structure and reactivity It is composed of a benzenecarboximidoyl chloride group attached to a 4-chlorobenzene-1-sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarboximidoyl chloride. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure complete conversion and high yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high throughput.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group can interact with nucleophiles, leading to the formation of new chemical bonds. Additionally, the benzenecarboximidoyl chloride moiety can undergo nucleophilic substitution, further expanding its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both the sulfonyl chloride and carboximidoyl chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .

Properties

CAS No.

4513-26-2

Molecular Formula

C13H9Cl2NO2S

Molecular Weight

314.2 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonylbenzenecarboximidoyl chloride

InChI

InChI=1S/C13H9Cl2NO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

JMSIBHGFTPRKEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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